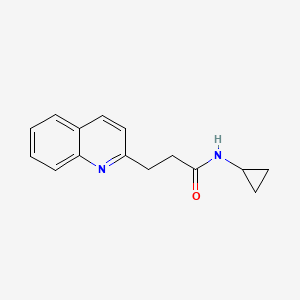
N-cyclopropyl-3-quinolin-2-ylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopropyl-3-quinolin-2-ylpropanamide, also known as CPQP, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CPQP belongs to the class of quinoline derivatives, which have been extensively studied for their diverse biological activities, including anticancer, antimicrobial, and antiviral properties.
作用機序
The mechanism of action of N-cyclopropyl-3-quinolin-2-ylpropanamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in the pathogenesis of various diseases. For example, in cancer research, N-cyclopropyl-3-quinolin-2-ylpropanamide has been shown to inhibit the activity of topoisomerase II, which is an enzyme that is essential for DNA replication and cell division. In Alzheimer's disease research, N-cyclopropyl-3-quinolin-2-ylpropanamide has been shown to inhibit the aggregation of amyloid-beta peptides by binding to them and preventing their interaction with other amyloid-beta peptides.
Biochemical and Physiological Effects
N-cyclopropyl-3-quinolin-2-ylpropanamide has been shown to exhibit various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of various signaling pathways. In cancer research, N-cyclopropyl-3-quinolin-2-ylpropanamide has been shown to induce apoptosis in cancer cells by activating various pro-apoptotic proteins and inhibiting anti-apoptotic proteins. In Alzheimer's disease research, N-cyclopropyl-3-quinolin-2-ylpropanamide has been shown to inhibit the aggregation of amyloid-beta peptides by modulating the conformational changes of the peptides.
実験室実験の利点と制限
The advantages of using N-cyclopropyl-3-quinolin-2-ylpropanamide in lab experiments include its potent biological activity, its relative ease of synthesis, and its potential therapeutic applications in various diseases. The limitations of using N-cyclopropyl-3-quinolin-2-ylpropanamide in lab experiments include its relatively low solubility in water, its potential toxicity at high concentrations, and its limited bioavailability in vivo.
将来の方向性
There are several future directions for the research on N-cyclopropyl-3-quinolin-2-ylpropanamide, including the optimization of its chemical structure to enhance its biological activity and selectivity, the development of novel drug delivery systems to improve its bioavailability and pharmacokinetics, and the evaluation of its efficacy and safety in preclinical and clinical studies. Additionally, the potential applications of N-cyclopropyl-3-quinolin-2-ylpropanamide in other diseases, such as viral infections and autoimmune diseases, should be explored in future research.
合成法
The synthesis of N-cyclopropyl-3-quinolin-2-ylpropanamide involves the reaction of 2-amino-3-cyclopropylquinoline with propionyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain N-cyclopropyl-3-quinolin-2-ylpropanamide in high yield and purity.
科学的研究の応用
N-cyclopropyl-3-quinolin-2-ylpropanamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, N-cyclopropyl-3-quinolin-2-ylpropanamide has been shown to exhibit potent antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer cells. In Alzheimer's disease research, N-cyclopropyl-3-quinolin-2-ylpropanamide has been shown to inhibit the aggregation of amyloid-beta peptides, which are known to play a critical role in the pathogenesis of the disease. In Parkinson's disease research, N-cyclopropyl-3-quinolin-2-ylpropanamide has been shown to protect dopaminergic neurons from oxidative stress-induced cell death.
特性
IUPAC Name |
N-cyclopropyl-3-quinolin-2-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c18-15(17-13-7-8-13)10-9-12-6-5-11-3-1-2-4-14(11)16-12/h1-6,13H,7-10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZEHQQCSVIWHJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CCC2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-3-quinolin-2-ylpropanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methyl-2-oxo-N-[(2S)-1-oxo-1-pyrrolidin-1-ylpropan-2-yl]-1,3-benzoxazole-6-sulfonamide](/img/structure/B6638649.png)
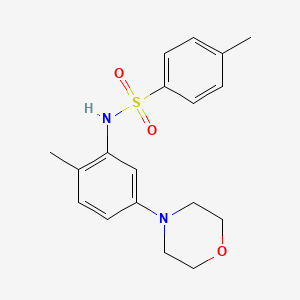
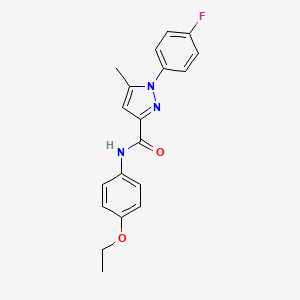

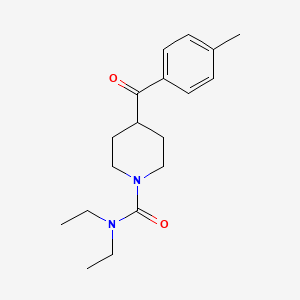
![1-[4-[(2-Methoxyphenyl)methyl]piperazin-1-yl]butan-1-one](/img/structure/B6638678.png)
![N-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]acetamide](/img/structure/B6638680.png)
![2-methyl-N-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]propanamide](/img/structure/B6638684.png)
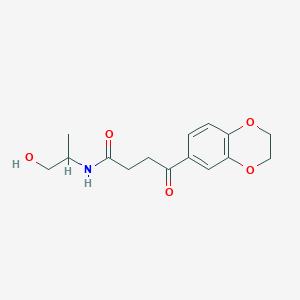
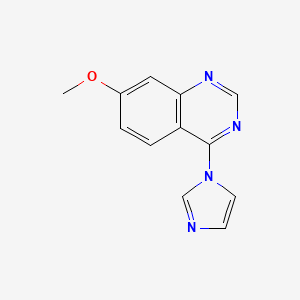

![Cyclopropyl-[4-(1-pyridin-2-ylethyl)piperazin-1-yl]methanone](/img/structure/B6638717.png)
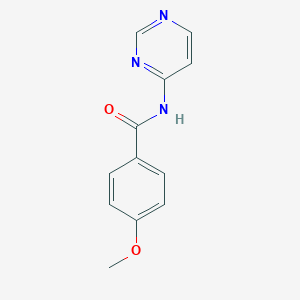
![2-[[1-(4-Fluorophenyl)cyclobutanecarbonyl]amino]propanoic acid](/img/structure/B6638735.png)